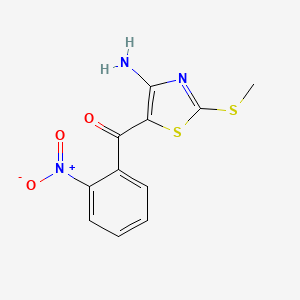

(4-Amino-2-(methylthio)thiazol-5-yl)(2-nitrophenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

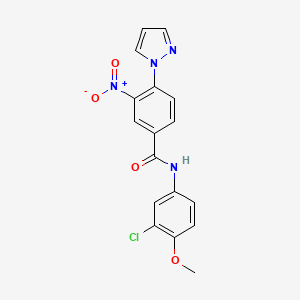

This compound belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, novel compounds (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone were synthesized and characterized by UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry .Molecular Structure Analysis

The structural optimization and the interpretation of theoretical vibrational spectra is made by the density functional theory calculation . The equilibrium geometry, various bonding features, and harmonic vibrational wave numbers of the titled compound are investigated using the density functional theory calculation .Scientific Research Applications

Synthesis and Characterization

A significant application of compounds related to (4-Amino-2-(methylthio)thiazol-5-yl)(2-nitrophenyl)methanone is in the field of chemical synthesis and characterization. Shahana and Yardily (2020) detailed the synthesis and characterization of similar compounds using various spectroscopic methods and theoretical calculations. Their study highlights the importance of these compounds in understanding structural properties and reactivity, especially considering the influence of substituents on molecular structure (Shahana & Yardily, 2020).

Antibacterial and Antiviral Activity

Another research area involves investigating the antibacterial and antiviral properties of these compounds. Sharma et al. (2009) synthesized similar methanone derivatives and evaluated their antimicrobial potential, finding selective activity against certain pathogens (Sharma et al., 2009). FathimaShahana and Yardily (2020) also conducted molecular docking studies to understand the antiviral activity of these compounds (FathimaShahana & Yardily, 2020).

Anticancer Activity

The potential anticancer activities of related thiazole compounds have been explored. Sonar et al. (2020) synthesized new thiazole compounds and tested their anticancer activity against breast cancer cells, showing promising results (Sonar et al., 2020).

Enzyme Inhibition and Antioxidant Properties

Compounds in this class have been examined for their enzyme inhibition and antioxidant activities. Satheesh et al. (2017) found that certain aminothiazoles exhibited inhibitory activity on carbohydrate hydrolyzing enzymes and demonstrated antioxidant properties (Satheesh et al., 2017).

Structural and Theoretical Studies

Theoretical and structural studies are also a key application. Nagaraju et al. (2018) focused on the crystal structure analysis of a similar compound, providing insights into the structural aspects of these molecules (Nagaraju et al., 2018).

Mechanism of Action

Future Directions

properties

IUPAC Name |

(4-amino-2-methylsulfanyl-1,3-thiazol-5-yl)-(2-nitrophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3S2/c1-18-11-13-10(12)9(19-11)8(15)6-4-2-3-5-7(6)14(16)17/h2-5H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSCVNRJYZCBJSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C(S1)C(=O)C2=CC=CC=C2[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-benzylpiperazino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2831572.png)

![4-((2,5-dimethylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2831574.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide;hydrochloride](/img/structure/B2831580.png)

![3-[(3,4-Dichlorophenyl)methyl]-8-(2,5-dimethylphenyl)-1-methyl-1,3,5-trihydroi midazolidino[1,2-h]purine-2,4-dione](/img/structure/B2831587.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(dimethylamino)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2831589.png)

![2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrazine](/img/structure/B2831590.png)

![3,5-dimethyl-N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2831591.png)